L-2-Aminobutyric acid

概要

説明

. これは、アラニンと構造が似ていますが、側鎖に炭素が1つ多く、アラニンのホモログです。 この化合物は、イソロイシン生合成における代謝物であるオキソ酪酸のトランスアミノ化によって生合成されます .

準備方法

合成経路と反応条件: α-アミノ酪酸は、さまざまな化学的およびバイオテクノロジー的手法によって合成できます。 一般的な合成経路の1つは、イソロイシン生合成における代謝物であるオキソ酪酸のトランスアミノ化です . このプロセスは通常、基質を目的の生成物に適切に変換するために、特定の酵素と制御された反応条件を必要とします。

工業生産方法: 工業的には、α-アミノ酪酸の生産は、遺伝子組み換え微生物の使用など、バイオテクノロジー的手法が用いられることが多いです。 これらの微生物は、α-アミノ酪酸の生合成に必要な酵素を過剰に生産するように設計されており、効率的でスケーラブルな生産を可能にします .

化学反応の分析

反応の種類: α-アミノ酪酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、アミノ基やカルボキシル基などの分子中に存在する官能基の影響を受けます。

一般的な試薬と条件:

酸化: α-アミノ酪酸は、酸性または塩基性条件下で、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、アミノ基やカルボキシル基を標的にする求核試薬が関与することがよくあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアミンまたはアルコールが生成される場合があります .

4. 科学研究への応用

α-アミノ酪酸は、以下のとおり、科学研究において幅広い用途があります。

化学: さまざまな有機化合物やペプチドの合成におけるビルディングブロックとして使用されます。

生物学: α-アミノ酪酸は、代謝経路における役割や、特定の疾患のバイオマーカーとしての可能性について研究されています。

医学: 神経伝達物質活性の調節における役割や、創薬における使用など、その潜在的な治療効果が研究されています。

科学的研究の応用

Medical Applications

1.1 Cardiovascular Health

L-2-Aminobutyric acid has been studied for its role in modulating glutathione homeostasis, particularly in the context of oxidative stress and cardiomyopathy. Research indicates that L-ABA can enhance intracellular glutathione levels by activating AMP-activated protein kinase (AMPK), which provides protective effects against oxidative damage in cardiac cells. In a murine model, oral administration of L-ABA significantly increased myocardial glutathione levels and protected against doxorubicin-induced cardiomyopathy, suggesting its potential as a therapeutic agent for heart diseases .

1.2 Neuroprotective Effects

this compound has shown promise in neuroprotection, particularly in conditions related to oxidative stress. The compound's ability to increase glutathione levels may contribute to its neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

1.3 Antiepileptic Drug Precursor

L-ABA serves as a precursor for the synthesis of various chiral drugs, including antiepileptic medications. Its incorporation into drug formulations could enhance the pharmacological properties of these compounds .

Biochemical Applications

2.1 Biomass Conversion

Recent studies have highlighted the utility of this compound in biomass conversion processes. It has been shown to facilitate the fractionation of cellulose from lignocellulosic biomass using ionic liquids, thereby improving biofuel production efficiency . This application is particularly relevant in the context of sustainable energy solutions.

2.2 Targeted Metabolomics

L-ABA has been utilized in targeted metabolomics to identify biomarkers for autoimmune diseases such as systemic lupus erythematosus (SLE). By enhancing the predictive accuracy for disease diagnosis and activity assessment, L-ABA contributes to advancements in clinical diagnostics .

Analytical Techniques

3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

A novel LC-MS method has been developed for the quantification of aminobutyric acids, including L-ABA. This method allows for the sensitive detection and analysis of multiple isomers without the need for derivatization, facilitating better understanding of their physiological roles . The method's validation included determining calibration linearity and precision, establishing it as a reliable tool for future studies.

Case Studies

作用機序

α-アミノ酪酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。 これは、アミノ酸代謝に関与する酵素の基質として作用し、さまざまな生化学的プロセスに影響を与える可能性があります。 さらに、神経伝達物質受容体と相互作用し、その活性を調節して神経伝達に影響を与える可能性があります .

類似化合物との比較

α-アミノ酪酸は、アミノ酪酸の3つの異性体の1つです。 その他の2つは、γ-アミノ酪酸(GABA)とβ-アミノ酪酸(BABA)です。

γ-アミノ酪酸(GABA): 中枢神経系でよく知られた神経伝達物質であり、抑制性神経伝達の重要な役割を果たしています。

β-アミノ酪酸(BABA): 植物病害抵抗性を誘導する役割があることで知られており、農業研究で使用されています.

これらの異性体と比較して、α-アミノ酪酸は、非タンパク質性であることと、イソロイシン生合成に関連する代謝経路における特定の役割によって特徴付けられます .

生物活性

L-2-Aminobutyric acid (L-ABA), a non-proteinogenic amino acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an analogue of alanine, with an ethyl side chain instead of a methyl group. It is produced through the metabolism of L-threonine and has been implicated in various physiological processes, including antioxidant defense and metabolic regulation.

1. Modulation of Glutathione Levels

One of the most significant biological activities of L-ABA is its role in modulating glutathione (GSH) levels, a critical antioxidant in cellular defense against oxidative stress. Research indicates that L-ABA enhances intracellular GSH levels by activating the AMP-activated protein kinase (AMPK) pathway. This activation leads to increased GSH synthesis, thereby providing protective effects against oxidative damage.

Key Findings:

- Oral administration of L-ABA in murine models resulted in elevated GSH levels in both plasma and myocardial tissues, demonstrating its potential cardioprotective effects against doxorubicin-induced cardiomyopathy .

- The compound was shown to suppress cell death in H9c2 cardiomyocytes exposed to hydrogen peroxide, indicating its protective role against oxidative stress .

2. Potential Role in Disease Management

L-ABA has been investigated for its potential applications in various diseases, particularly those involving oxidative stress and inflammation.

Case Studies:

- A study highlighted the use of L-ABA in targeted metabolomics for early diagnosis of Systemic Lupus Erythematosus (SLE), suggesting its role as a biomarker for disease activity .

- Another research explored its application in enhancing biomass conversion processes, which could be crucial for biofuel production .

Quantitative Analysis

A comprehensive analysis of L-ABA's biological activity reveals varying concentrations across different biological fluids:

| Sample Type | L-ABA Concentration (µM) |

|---|---|

| Human Serum | 0.115 ± 0.030 |

| Cerebrospinal Fluid | Not Detected |

| Mouse Serum | 0.05 ± 0.01 |

This table illustrates the presence of L-ABA in human and mouse samples, indicating its systemic distribution and potential physiological relevance .

Clinical Applications

The clinical implications of L-ABA are being explored further:

特性

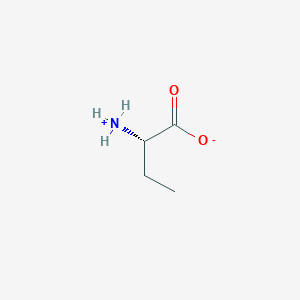

IUPAC Name |

2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862679 | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | DL-alpha-Amino-n-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2835-81-6, 1492-24-6, 80-60-4 | |

| Record name | α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Butyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing L-ABA?

A1: L-ABA can be synthesized via several methods:

- Chemical Synthesis: Starting from L-threonine, chemical synthesis can involve esterification followed by ammonolysis to yield L-ABA. []

- Biotransformation: Enzymatic conversion of L-threonine using threonine deaminase is a common biotransformation approach. [, , ] This can be coupled with leucine dehydrogenase for enhanced efficiency. [, , , , ]

- Fermentation: Specific strains of bacteria, like Escherichia coli, can be genetically engineered to produce L-ABA through fermentation processes. [, , , , ]

Q2: What are the advantages of using biocatalytic methods for L-ABA production?

A2: Biocatalytic methods, such as those using leucine dehydrogenase coupled with NADH regeneration systems, offer several advantages: [, , , , ]

- High yield and purity: These methods can achieve L-ABA concentrations exceeding 100 g/L with yields close to 98%. []

Q3: How can the efficiency of L-ABA production be improved using fermentation?

A3: Optimizing fermentation conditions and using genetically engineered strains contribute to efficient L-ABA production:

- Strain optimization: Recombinant E. coli strains co-expressing key enzymes like threonine deaminase, leucine dehydrogenase, and formate dehydrogenase show improved yields. [, , ]

- Process control: Controlling the concentration of intermediates, such as 2-ketobutyric acid, during fermentation can further enhance L-ABA production. [, ]

- Fed-batch fermentation: This approach, involving the continuous feeding of substrates, has been successful in achieving high L-ABA titers. []

Q4: What is the molecular formula and weight of L-ABA?

A4: L-ABA has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.

Q5: Are there any unique spectroscopic characteristics of L-ABA?

A5: While L-ABA shares common spectroscopic features with other amino acids, its specific rotation value distinguishes it from its enantiomer. Additionally, the presence of an ethyl group instead of a methyl group, compared to alanine, leads to subtle differences in NMR and IR spectra. [, , ]

Q6: What is the role of LDH in the enzymatic synthesis of L-ABA?

A6: Leucine dehydrogenase (LDH) catalyzes the reversible reductive amination of 2-ketobutyrate to L-ABA. This reaction requires NADH as a cofactor. [, , ]

Q7: How can the coenzyme NADH be regenerated in L-ABA synthesis?

A7: Several NADH regeneration systems are employed in L-ABA synthesis:

- Formate dehydrogenase (FDH) system: FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD+ to NADH. This system is often coupled with LDH for efficient L-ABA production. [, , , ]

- Alcohol dehydrogenase (ADH) system: ADH catalyzes the oxidation of isopropanol to acetone, coupled with the reduction of NAD+ to NADH. []

Q8: What are the potential applications of L-ABA?

A8: L-ABA has several potential applications:

- Pharmaceutical intermediate: It serves as a chiral building block in the synthesis of various pharmaceuticals, including the anti-epileptic drug levetiracetam. [, ]

- Biomarker: L-ABA has been identified as a potential biomarker for gout and other metabolic diseases. [, ]

Q9: Have computational methods been used to study L-ABA?

A9: Yes, computational chemistry techniques have been employed to investigate L-ABA:

- Molecular mechanics: MM2 force field calculations have been used to study the conformational preferences of L-ABA and its derivatives. [, ]

- Molecular dynamics simulations: These simulations have provided insights into the structural dynamics and interactions of L-ABA. []

Q10: How do structural modifications of L-ABA affect its properties?

A10: Modifications to the L-ABA structure, such as changing the length or branching of the alkyl side chain, can alter its:

- Biological activity: Different structural analogues may exhibit varying degrees of activity against specific targets. [, , ]

Q11: What are the known polymorphs of L-ABA?

A11: L-ABA exhibits polymorphism, with two confirmed polymorphs crystallizing in space groups P2(1) and I2. These structures are characterized by distinct hydrogen-bonding networks and molecular arrangements. []

Q12: How does L-ABA interact with clay minerals?

A12: L-ABA can be intercalated into clay minerals like calcium montmorillonite. This interaction has implications for understanding the fate and stability of amino acids in prebiotic environments. []

Q13: How does ASSVd infection affect L-2-aminobutyric acid levels in apple trees?

A13: Apple scar skin viroid (ASSVd) infection leads to increased levels of this compound in apple tree leaves, potentially as a response to stress and altered metabolism. []

Q14: What is the significance of this compound in the study of the gut microbiome?

A14: this compound has been identified as a conjugate of bile acids produced by the gut microbiome. This discovery has implications for understanding gut health and developing potential diagnostic markers for diseases like inflammatory bowel disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。